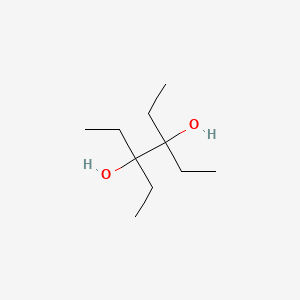

3,4-Diethyl-3,4-hexanediol

CAS No.: 6931-71-1

Cat. No.: VC11984102

Molecular Formula: C10H22O2

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6931-71-1 |

|---|---|

| Molecular Formula | C10H22O2 |

| Molecular Weight | 174.28 g/mol |

| IUPAC Name | 3,4-diethylhexane-3,4-diol |

| Standard InChI | InChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3 |

| Standard InChI Key | HDXDBVSPBNTNNA-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C(CC)(CC)O)O |

| Canonical SMILES | CCC(CC)(C(CC)(CC)O)O |

Introduction

Chemical Identity and Structural Characteristics

3,4-Diethyl-3,4-hexanediol belongs to the class of vicinal diols, featuring hydroxyl groups on adjacent carbon atoms. Its molecular formula, , reflects a saturated hydrocarbon chain with ethyl branches at the 3- and 4-positions . The compound’s symmetry and branching contribute to its physical properties, such as a relatively low density and moderate hydrophobicity.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.28 g/mol |

| Density | 0.923 g/cm³ |

| Boiling Point | 229.7°C at 760 mmHg |

| Flash Point | 93.7°C |

| Storage Conditions | Room temperature, dry |

The compound’s structural rigidity, conferred by the ethyl substituents, influences its reactivity in condensation and polymerization reactions . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm its conformation, with characteristic peaks corresponding to hydroxyl (3200–3600 cm⁻¹) and alkyl (2800–3000 cm⁻¹) groups .

Synthesis and Production Methods

Aldol Condensation and Catalytic Hydrogenation

A patent describing the synthesis of the structurally related 2-ethyl-1,3-hexanediol provides insights into potential pathways for 3,4-diethyl-3,4-hexanediol production . The process involves aldol condensation of aldehydes followed by catalytic hydrogenation. For example, n-butyraldehyde undergoes base-catalyzed aldol addition to form α-hydroxyaldehydes, which are subsequently reduced to diols. Key innovations include the use of alkali metal hydroxides with neutral phase-transfer catalysts (e.g., polyethylene glycol) to suppress byproducts like 2-ethyl-2-hexenal .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Catalyst | NaOH/KOH with PEG-400 |

| Reaction Temperature | 0–20°C (aldol step) |

| Hydrogenation Pressure | 10–60 bar |

| Yield | Up to 55% |

Enzymatic Cascades in Green Chemistry

Recent studies demonstrate the feasibility of enzymatic synthesis in organic solvents like cyclopentyl methyl ether (CPME) . For instance, aliphatic aldehydes are converted to chiral diols via a two-step cascade involving benzaldehyde lyase (BAL) and alcohol dehydrogenase (ADH). This approach avoids solvent changes and achieves 88% conversion for analogous diols, highlighting potential routes for 3,4-diethyl-3,4-hexanediol production under mild conditions .

Industrial and Research Applications

Polymer and Plasticizer Production

As a monomer, 3,4-diethyl-3,4-hexanediol enhances the flexibility of polyesters and polyurethanes. Its branching improves thermal stability in plasticizers, making it suitable for high-temperature applications .

Coatings and Adhesives

In epoxy resin formulations, the diol acts as a crosslinking agent, improving adhesion and chemical resistance. Commercial products leverage its low volatility to reduce curing defects .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, including antiviral agents and anti-inflammatory drugs. Its hydroxyl groups facilitate derivatization into ethers or esters with tailored pharmacokinetic properties .

Table 3: Key Application Sectors

| Sector | Function |

|---|---|

| Polymers | Monomer for flexible resins |

| Coatings | Crosslinker in epoxies |

| Pharmaceuticals | API intermediate |

Mechanistic Insights and Reaction Pathways

The diol participates in oxidation, reduction, and esterification reactions. Oxidation with strong agents like yields ketones or carboxylic acids, while catalytic dehydrogenation produces cyclic ethers. Hydrogen bonding between hydroxyl groups and polar solvents governs its solubility behavior, with logP values indicating moderate lipophilicity .

Future Directions in Research

Ongoing studies explore biocatalytic routes to enantiomerically pure diols for asymmetric synthesis . Additionally, its integration into biodegradable polymers addresses sustainability challenges in materials science. Advances in continuous-flow reactors may further optimize synthesis efficiency and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume